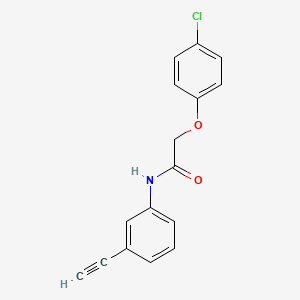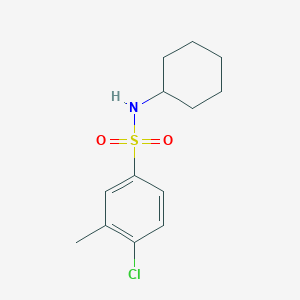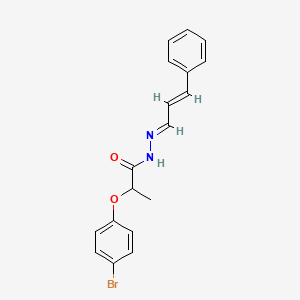
(4-tert-butylcyclohexyl)(2-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-butylcyclohexyl)(2-methoxybenzyl)amine, commonly known as TBCA, is a chemical compound that has shown promising results in scientific research. TBCA has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation reduction.
作用机制
TBCA's mechanism of action is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and signaling pathways. TBCA has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling and growth. TBCA has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TBCA has been shown to have various biochemical and physiological effects. In cancer treatment, TBCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBCA has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In neuroprotection, TBCA has been shown to protect against neuronal cell death and reduce oxidative stress. Inflammation reduction is another area where TBCA has shown promising results, with studies showing that TBCA can reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
TBCA has several advantages for lab experiments, including its high purity and stability. TBCA is also relatively easy to synthesize, which makes it readily available for research purposes. However, TBCA has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and researchers may need to use alternative solvents or formulations to overcome this limitation.
未来方向
There are several future directions for TBCA research. One area of interest is the development of TBCA-based therapies for cancer treatment and neuroprotection. Future studies may also focus on identifying the specific enzymes and signaling pathways that TBCA targets, which could provide insights into its mechanism of action. Additionally, more research is needed to determine the optimal dosing and administration of TBCA for different applications. Overall, TBCA has shown promising results in scientific research, and further studies may lead to the development of new therapies for cancer, neurodegenerative diseases, and inflammation.
合成方法
TBCA can be synthesized using a multi-step reaction process. The first step involves the reaction between tert-butylcyclohexanone and sodium methoxide to form (4-tert-butylcyclohexyl)methanol. The second step involves the reaction between (4-tert-butylcyclohexyl)methanol and 2-methoxybenzyl chloride to form (4-tert-butylcyclohexyl)(2-methoxybenzyl)amine. The synthesis process has been optimized to produce high yields of TBCA with high purity.
科学研究应用
TBCA has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation reduction. In cancer treatment, TBCA has shown anti-tumor effects by inhibiting the growth of cancer cells. TBCA has also been studied for its neuroprotective effects, where it has shown the potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Inflammation reduction is another area where TBCA has shown promising results, with studies showing that TBCA can reduce inflammation in the brain and other tissues.
属性
IUPAC Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-18(2,3)15-9-11-16(12-10-15)19-13-14-7-5-6-8-17(14)20-4/h5-8,15-16,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPXFJRFFEEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)





